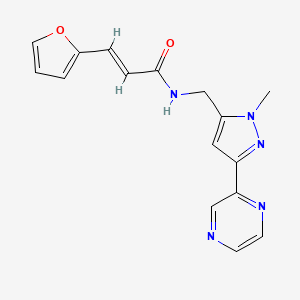
(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, certain pyrazole derivatives demonstrated IC50 values in the nanomolar range for COX inhibition, suggesting that this compound may exhibit similar properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : Some derivatives have shown radical scavenging abilities, contributing to their overall therapeutic potential.
Study 1: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against MCF7 and A549 cell lines. The study found that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.08 µM to 26 µM, indicating potent anticancer effects .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that certain compounds effectively inhibited COX enzymes, showcasing IC50 values as low as 3.8 nM for COX inhibition . This suggests that (E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-y l)-1H-pyrazol -5 -yl)methyl)acrylamide may similarly impact inflammatory pathways.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-21-12(9-14(20-21)15-11-17-6-7-18-15)10-19-16(22)5-4-13-3-2-8-23-13/h2-9,11H,10H2,1H3,(H,19,22)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKPCFKBPHZFE-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














